Home > Products > Screening Compounds P115388 > (R,R,R)-Aprepitant
(R,R,R)-Aprepitant - 1148113-53-4

(R,R,R)-Aprepitant

Catalog Number: EVT-1478497
CAS Number: 1148113-53-4
Molecular Formula: C23H21F7N4O3
Molecular Weight: 534.44
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A metabolite of Aprepitant
Overview

(R,R,R)-Aprepitant, chemically known as 5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one, is a potent antagonist of the neurokinin-1 receptor. It is primarily utilized in the medical field for the prevention of chemotherapy-induced nausea and vomiting. Aprepitant is commercially available under the brand name EMEND in capsule form, typically at dosages of 80 mg or 125 mg .

Source

Aprepitant was first synthesized and characterized in the early 2000s, with its development being documented in various patents and scientific literature. The compound is derived from a series of synthetic processes that involve multiple chemical reactions and purification steps to achieve the desired stereochemistry and purity .

Classification

Aprepitant belongs to a class of drugs known as neurokinin-1 receptor antagonists. This classification indicates its role in blocking the action of substance P, a neuropeptide associated with pain perception and inflammatory processes. By inhibiting this receptor, aprepitant effectively reduces nausea and vomiting induced by chemotherapy agents .

Synthesis Analysis

Methods

The synthesis of (R,R,R)-aprepitant involves several key steps, typically starting from simpler precursors. The most common methods include:

  1. Condensation Reactions: A primary method involves the condensation of 3-chloromethyl-1,2,4-triazolin-5-one with a morpholine derivative in the presence of potassium carbonate and organic solvents such as N,N-dimethylformamide or toluene .
  2. Cyclization: Following condensation, cyclization occurs to form the triazole ring structure characteristic of aprepitant. This step often employs Lewis acids to facilitate the reaction .
  3. Isolation and Purification: The final product is isolated through crystallization or other purification techniques to ensure high yield and purity levels (typically >99%) .

Technical Details

Molecular Structure Analysis

Structure

(R,R,R)-Aprepitant features a complex molecular structure that includes a triazole ring linked to a morpholine moiety and a trifluoromethyl phenyl group. The stereochemistry is crucial for its biological activity.

Data

  • Molecular Formula: C23H21F3N4O2
  • Molecular Weight: 445.43 g/mol
  • Structural Representation: The compound can be represented structurally with its functional groups clearly delineated, emphasizing the importance of stereochemistry in its pharmacological action.
Chemical Reactions Analysis

Reactions

The synthesis of (R,R,R)-aprepitant involves several key reactions:

  1. Condensation Reaction: Involves forming an intermediate by reacting morpholine derivatives with triazolinone precursors.
  2. Cyclization Reaction: This step leads to the formation of the triazole ring through a Lewis acid-mediated process.
  3. Purification Reactions: Techniques such as crystallization are employed to isolate pure aprepitant from reaction mixtures .

Technical Details

The reactions are typically conducted under controlled conditions (temperature and solvent choice) to ensure optimal yield and minimize side reactions.

Mechanism of Action

Process

Aprepitant functions by selectively antagonizing the neurokinin-1 receptor, which plays a pivotal role in mediating the effects of substance P in the central nervous system. By blocking this receptor, aprepitant effectively inhibits nausea signaling pathways triggered by chemotherapy .

Data

Research indicates that aprepitant's efficacy is enhanced when used in combination with other antiemetic agents, such as serotonin receptor antagonists and corticosteroids, providing a synergistic effect in preventing nausea and vomiting associated with chemotherapy regimens .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder
  • Solubility: Soluble in organic solvents like acetonitrile; poorly soluble in water.

Chemical Properties

  • Stability: Aprepitant is stable under normal storage conditions but should be protected from light.
  • pH Stability: It exhibits stability across a range of pH levels but is best stored at neutral pH conditions.
Applications

Scientific Uses

(R,R,R)-Aprepitant is primarily used in clinical settings for:

  • Chemotherapy-Induced Nausea and Vomiting Prevention: It is widely prescribed alongside other antiemetic drugs for patients undergoing chemotherapy.
  • Research Applications: Aprepitant has been studied for potential roles beyond its primary indication, including investigations into its effects on pain management and other neurokinin-related disorders .
Introduction to (R,R,R)-Aprepitant

Structural and Stereochemical Characterization

The molecular architecture of (R,R,R)-Aprepitant features a morpholine core serving as the central scaffold, with three distinct substituents attached to adjacent ring carbons: a trifluoromethylated phenylethanol group, a fluorophenyl moiety, and a triazolinone side chain linked to the morpholine nitrogen. This arrangement creates three chiral centers (C2, C3, and C1' of the phenylethanol group) in close proximity, resulting in a complex amino acetal stereochemical environment. Critically, only the (2R,3S) configuration within the morpholine ring—coupled with the (R) configuration at the phenylethanol chiral center—yields the therapeutically active stereoisomer. X-ray crystallographic studies of the human NK-1 receptor bound to aprepitant confirm that this specific configuration enables optimal binding through multiple non-covalent interactions, including hydrogen bonding with GLU247 and hydrophobic contacts within the receptor’s deep transmembrane pocket [2] [9].

  • Table 1: Critical Structural Elements of (R,R,R)-Aprepitant
    Structural FeatureChemical DescriptionFunctional Role
    Morpholine Core6-membered heterocycle with O and N atomsCentral scaffold providing conformational rigidity
    Trifluoromethylphenylethanol(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy groupHigh-affinity NK-1 binding; metabolic stability
    4-Fluorophenyl GroupAromatic ring with para-fluorine substituentEnhanced receptor selectivity and membrane penetration
    Triazolinone Moiety1,2,4-triazol-3(2H)-one ring systemHydrogen-bond acceptor for key receptor interactions
    Chiral CentersC2 (R), C3 (S) in morpholine; C1' (R) in phenylethanolDictates binding affinity and stereoselective activity

The synthesis of (R,R,R)-Aprepitant underwent significant evolution to address stereochemical and environmental challenges. The initial synthetic route required six steps, involving hazardous reagents like sodium cyanide and dimethyltitanocene, cryogenic conditions, and generated hazardous byproducts like methane. Crucially, this process yielded insufficient stereochemical purity for clinical use. Merck researchers revolutionized the synthesis by developing a crystallization-induced asymmetric transformation (CIAT). This optimized process fused four complex fragments in just three steps, resolving the racemic morpholine precursor by exploiting differential crystallization of diastereomers. The key enantiopure trifluoromethylated phenyl ethanol joined the morpholine precursor, allowing the desired (R,R,R) isomer to crystallize selectively. This advanced route achieved a 76% higher yield, reduced solvent/reagent use by ~80% (saving ~340,000 liters per ton), and eliminated environmentally problematic reagents [1] [3] .

  • Table 2: Stereochemical Impact on Pharmacological Parameters
    StereoisomerNK-1R IC₅₀ (nM)Relative Binding AffinityBrain Penetration (PET Occupancy at 100 mg)
    (R,R,R)0.11.0 (Reference)>95%
    (S,S,S)45001/45,000<5%
    (R,S,R)3001/3000~30%

The profound stereochemical dependence of aprepitant’s activity is evidenced by binding studies. The (R,R,R)-isomer exhibits an IC₅₀ of 0.1 nM against the human NK-1 receptor, compared to 300 nM for the NK-3 receptor and 4500 nM for NK-2—demonstrating >3000-fold selectivity for NK-1R over other tachykinin receptors. Positron emission tomography (PET) using [¹⁸F]SPA-RQ ligand confirmed that the (R,R,R) configuration enables exceptional blood-brain barrier penetration, achieving >90% central NK-1 receptor occupancy at clinically relevant doses (100 mg). In contrast, the (S,S,S)-isomer shows negligible receptor occupancy and antiemetic efficacy, underscoring the absolute requirement for the correct stereochemistry [8] [10].

Historical Development and Pharmacological Classification

The discovery of aprepitant emerged from Merck's systematic investigation into substance P antagonists during the 1980s–1990s. Initial efforts focused on peptide-based antagonists, but these suffered from poor metabolic stability, inability to cross the blood-brain barrier, and lack of receptor subtype selectivity. The breakthrough came with the identification of the benzylether piperidine template (L-742,694), which exhibited moderate NK-1 affinity. Strategic molecular optimization introduced the morpholine nucleus (enhancing receptor binding) and fluorination/methylation of phenyl rings (blocking metabolic deactivation sites), culminating in the discovery of aprepitant. Though initially investigated as an antidepressant/anxiolytic (coded as MK-869), phase II trials revealed an unexpected, profound antiemetic effect in chemotherapy patients. This serendipitous observation prompted a strategic therapeutic repurposing. Clinical trials demonstrated significant efficacy against chemotherapy-induced nausea and vomiting (CINV), leading to FDA approval in 2003 as the first-in-class non-peptide NK-1 antagonist antiemetic [1] [10].

  • Table 3: Pharmacological Classification and Key Properties
    Classification ParameterDesignationSupporting Evidence
    Primary Therapeutic ClassAntiemetic (NK-1 Receptor Antagonist)Blocks substance P binding in brainstem emetic centers
    Chemical ClassMorpholine DerivativeCentral morpholine core with triazolinone substituent
    Secondary Therapeutic RolesInvestigational Antitumor AgentInduces apoptosis in >15 cancer cell lines [2] [9]
    Selectivity ProfileNK-1R >> NK-3R > NK-2R (45,000-fold selective)Radioligand binding assays [1] [2]
    Metabolic PathwaysCYP3A4 (Major), CYP1A2/2C19 (Minor)In vitro microsomal studies; interaction studies [3]

Beyond its antiemetic indication, aprepitant has demonstrated significant antitumor potential across diverse preclinical models. It induces concentration-dependent apoptosis (EC₅₀ values 19.6–31.2 μM) in human cancer cell lines including glioblastoma (GAMG), neuroblastoma (SKN-BE, IMR-32, KELLY), retinoblastoma (Y-79, WERI-Rb-1), and pancreatic carcinoma (PA-TU-8902, CAPAN-1). Crucially, its cytotoxicity is significantly lower in non-cancerous cells (e.g., HEK293 EC₅₀ >90 μM). In vivo, aprepitant significantly reduces tumor volume in xenograft models (e.g., MG-63 osteosarcoma, HuH6 hepatoblastoma). This broad-spectrum activity stems from its ability to block substance P-mediated mitogenesis and trigger mitochondrial Ca²⁺ overload, promoting oxidative stress and apoptosis in malignant cells. These findings position aprepitant as a candidate for drug repurposing in oncology [2] [9].

Role in Neurokinin-1 (NK-1) Receptor Antagonism

(R,R,R)-Aprepitant exerts its primary therapeutic effects through high-affinity competitive antagonism of the human neurokinin-1 receptor (NK-1R). This G-protein coupled receptor (GPCR) is activated by substance P (SP), an 11-amino acid neuropeptide abundantly expressed in brainstem emetic centers (area postrema, nucleus tractus solitarius). Aprepitant binds reversibly to the orthosteric site of NK-1R with subnanomolar affinity (Kᵢ = 86 pM), preventing SP-induced G-protein activation and downstream signaling cascades (Gq/11-mediated phospholipase C activation, intracellular Ca²⁺ release, and ERK/MAP kinase phosphorylation). PET imaging using [¹⁸F]SPA-RQ ligand quantitatively demonstrates dose-dependent occupancy of central NK-1 receptors: a 30 mg oral dose achieves ~50% occupancy, 100 mg yields >90% occupancy, and the clinical dose (125 mg) achieves near-saturation occupancy (>95%) persisting for >48 hours. This central receptor blockade disrupts the transmission of emetic signals from both peripheral (gut vagal afferents) and central (cortical/vestibular) pathways converging on the brainstem "vomiting center" [4] [8] [10].

  • Table 4: Comparative Receptor Binding Profile Across Species
    SpeciesNK-1R IC₅₀ (nM)Relative Potency vs. HumanKey Binding Determinants
    Human0.101.0GLU247, HIS197, HYDROPHOBIC POCKET
    Ferret0.43~4.3-fold lowerSpecies-specific GLN107 substitution
    Dog0.06~1.7-fold higherConserved binding pocket
    Gerbil0.30~3-fold lowerILE113 substitution affecting triazolinone H-bond
    Rat1.30~13-fold lowerDivergent extracellular loop 2 conformation

The molecular basis for aprepitant’s selectivity stems from specific interactions within the NK-1R binding pocket. Crystallographic studies reveal that the triazolinone group forms a critical hydrogen bond with the carboxylate side chain of GLU247 (transmembrane helix VI). Simultaneously, the trifluoromethyl groups engage in hydrophobic contacts with residues in helices III, V, and VI (e.g., PHE268, ILE290), while the fluorophenyl group occupies a hydrophobic subpocket near helix VII. The morpholine oxygen may form a weak hydrogen bond with HIS197. This multi-point interaction explains the compound’s nanomolar affinity and >3000-fold selectivity over NK-2/3 receptors, which lack complementary binding residues. Crucially, the (R,R,R) configuration positions these pharmacophores optimally for simultaneous interaction, whereas other stereoisomers cannot achieve this precise spatial arrangement [2] [10].

Beyond antiemesis, aprepitant’s NK-1R blockade confers broad-spectrum antitumor effects via multiple mechanisms:

  • Apoptosis Induction: Suppresses SP-mediated BCL-2 expression and triggers mitochondrial Ca²⁺ overload, activating caspases-3/9 [2] [9].
  • Anti-Angiogenesis: Inhibits SP-induced VEGF secretion and endothelial cell proliferation, reducing tumor vasculature [2] [9].
  • Metastasis Suppression: Blocks SP-stimulated MMP secretion and cancer cell migration/invasion [9].
  • Chemosensitization: Enhances cytotoxicity of doxorubicin and cisplatin in leukemic cells by suppressing SP-mediated survival pathways [9].These mechanisms operate in both solid tumors (e.g., glioblastoma, pancreatic carcinoma) and hematological malignancies (e.g., acute myeloid leukemia), highlighting aprepitant’s potential as an adjuvant anticancer agent [2] [9].

Properties

CAS Number

1148113-53-4

Product Name

(R,R,R)-Aprepitant

IUPAC Name

3-[[(2R,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one

Molecular Formula

C23H21F7N4O3

Molecular Weight

534.44

InChI

InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19-,20-/m1/s1

SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F

Synonyms

5-[[(2R,3R)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.